(+)-Urobilin - 6921-61-5

(+)-Urobilin

Catalog Number: EVT-1584745
CAS Number: 6921-61-5
Molecular Formula: C33H42N4O6
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-Urobilin is a bile pigment derived from the breakdown of bilirubin, primarily produced in the intestines by microbial action. It plays a significant role in the metabolism of heme and is involved in various physiological processes. Urobilin is recognized for its potential antioxidant properties and its clinical relevance in diagnosing liver and hemolytic diseases through its presence in urine.

Source

Urobilin is synthesized from bilirubin, which is a product of heme catabolism. In vivo, it is formed by the reduction of bilirubin by intestinal bacteria, particularly in the colon. Additionally, urobilin can be synthetically produced through chemical reactions involving bilirubin.

Classification

Urobilin falls under the classification of bile pigments, which are derivatives of porphyrins. It is a type of urobilinogen, which can further oxidize to form urobilin. Urobilin and urobilinogen are crucial for understanding various metabolic pathways and their implications in human health.

Synthesis Analysis

Methods

The synthesis of (+)-urobilin can be achieved through several methods:

  1. Reduction of Bilirubin: The primary method involves reducing bilirubin using catalysts such as palladium on activated carbon or sodium amalgam under controlled conditions.
    • Palladium-Catalyzed Reduction: This method employs hydrogen gas at room temperature and approximately 60 pounds per square inch pressure to convert bilirubin into urobilinogen, which can then be oxidized to urobilin .
  2. Microbial Synthesis: In biological systems, urobilinogen is produced by enteric bacteria that metabolize bilirubin in the intestines. This process occurs naturally during digestion .

Technical Details

  • The palladium catalyst concentration is typically around 10% by weight, ensuring effective reduction.
  • The reaction environment must be inert to prevent oxidation before the product is isolated.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of synthesized urobilin .
Molecular Structure Analysis

Structure

The molecular formula of (+)-urobilin is C33_{33}H38_{38}N4_{4}O6_{6}, with a complex structure featuring several functional groups including ketones and double bonds characteristic of porphyrin derivatives.

Data

  • Molecular Weight: Approximately 570.68 g/mol
  • NMR Spectra: Utilized to confirm structural integrity post-synthesis, showing distinct peaks corresponding to various protons in the molecule .
Chemical Reactions Analysis

Reactions

  1. Oxidation: Urobilinogen can be oxidized to form urobilin, which is excreted in urine.
  2. Scavenging Activity: Studies have shown that urobilin exhibits antioxidant properties by scavenging free radicals, notably in DPPH assays .

Technical Details

The oxidation process typically involves exposure to atmospheric oxygen or specific oxidizing agents, while antioxidant activity can be quantitatively assessed using spectrophotometric methods.

Mechanism of Action

The mechanism by which (+)-urobilin acts as an antioxidant involves its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage within biological systems. This property highlights its potential therapeutic applications in oxidative stress-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish-brown solid or liquid depending on its form.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Urobilin is relatively stable under acidic conditions but can degrade under strong alkaline environments or prolonged exposure to light.
  • Absorption Spectrum: Exhibits characteristic absorption peaks in the UV-visible spectrum, aiding in analytical identification.

Relevant data indicates that urobilin's stability can be enhanced through proper storage conditions, such as maintaining an inert atmosphere during synthesis and storage .

Applications

Scientific Uses

  1. Clinical Diagnostics: Urobilin levels are measured in urine tests to assess liver function and diagnose conditions such as hemolytic anemia or liver disease.
  2. Antioxidant Research: Ongoing studies explore the potential therapeutic applications of (+)-urobilin as an antioxidant agent due to its ability to mitigate oxidative stress.
  3. Biochemical Studies: Urobilin serves as a model compound for studying porphyrin metabolism and related biochemical pathways.
Biosynthesis and Metabolic Pathways

Biological Origin in Heme Catabolism

(+)-Urobilin originates from the systematic degradation of heme, a critical porphyrin compound in hemoglobin, myoglobin, and cytochromes. The catabolic pathway initiates when senescent erythrocytes undergo phagocytosis by reticuloendothelial cells, primarily in the spleen and liver. Heme oxygenase cleaves the heme ring at the α-methene bridge, producing biliverdin-IXα—a green tetrapyrrolic pigment. Biliverdin reductase then rapidly converts this to unconjugated bilirubin, a yellow, lipophilic compound with potent antioxidant properties but potential neurotoxicity if accumulated [1] [4].

Bilirubin binds tightly to albumin for transport to the liver, where hepatocytes conjugate it with glucuronic acid via UDP-glucuronosyltransferase 1A1 (UGT1A1). This yields bilirubin diglucuronide, which is hydrosoluble and actively secreted into bile canaliculi. An estimated 250–300 mg of bilirubin enters the intestines daily via bile in healthy adults [1] [8]. This conjugated bilirubin serves as the direct precursor for urobilinoid production in the gut lumen.

Table 1: Key Intermediates in Heme-to-Urobilin Catabolism

CompoundChemical NatureSolubilityPrimary Origin/Location
HemeIron-containing porphyrinLipophilicErythrocytes (hemoglobin)
Biliverdin-IXαLinear tetrapyrroleModerateSpleen/liver (heme oxygenase)
Unconjugated bilirubinNon-glucuronidated tetrapyrroleLipophilicPlasma (biliverdin reductase)
Bilirubin diglucuronideGlucuronic acid-conjugatedHydrosolubleLiver (UGT1A1) → Bile
UrobilinogenColorless tetrapyrroleModerateGut microbiota (BilR action)

Role of Gut Microbiota in Bilirubin Reduction to Urobilinogen

Upon reaching the colon, bilirubin diglucuronide undergoes bacterial deconjugation by microbial β-glucuronidases, releasing unconjugated bilirubin. This reduction-prone molecule serves as the substrate for specialized anaerobic gut bacteria, which convert it to urobilinogen—a colorless tetrapyrrolic compound. This transformation occurs predominantly in the distal ileum and colon, where low oxygen tension favors reductase activity [1] [3] [5].

The gut microbial composition critically regulates this step. Firmicutes (particularly Clostridia) are the primary phylum harboring bilirubin-reducing capability. Metagenomic analyses reveal that bilirubin reductase genes are near-ubiquitous in healthy adults but significantly depleted in inflammatory bowel disease (IBD) patients and neonates. This deficiency contributes to elevated serum bilirubin in these populations due to impaired intestinal clearance [5] [7].

Table 2: Key Bacterial Taxa Involved in Urobilinogen Production

Bacterial Species/StrainTaxonomic ClassBilirubin Reduction EfficiencyOperon Structure
Clostridioides difficile CD3ClostridiaHigh (fluorescence assay + LC-MS)bilQ-bilR-bilS
Clostridium symbiosum WAL-14163ClostridiaHighbilR-bilS
Ruminococcus gnavus CC55_001CClostridiaModeratebilR (long form)
Clostridium perfringensClostridiaVariable (strain-dependent)Not characterized
Bacteroides fragilisBacteroidiaLow (historically reported)Absent

Enzymatic Mechanisms: BilR as a Key Microbial Reductase

The enzymatic conversion of bilirubin to urobilinogen is mediated by bilirubin reductase (BilR), identified in 2024 as a member of the Old Yellow Enzyme (OYE) family. BilR is a NAD(P)H-dependent oxidoreductase that targets carbon–carbon double bonds in bilirubin’s central dipyrrolone core (EC:1.3.1.34). Its catalytic mechanism involves stereospecific hydride transfer to C10 and C15 of bilirubin, reducing the molecule to d-urobilinogen (the precursor of (+)-urobilin) [5] [7].

Structurally, BilR contains a conserved TIM barrel fold for bilirubin binding and auxiliary domains for electron transfer. In Ruminococcus gnavus, BilR features a C-terminal flavodoxin-like domain and an NADPH-binding domain, enabling direct reduction without accessory proteins. Conversely, in Clostridioides difficile, BilR operates with BilS—a separate flavodoxin that shuttles electrons from NADPH [5]. This modularity explains the variable operon structures (bilR alone vs. bilRS pairs) across taxa.

Biochemical validation confirmed BilR’s activity: heterologous expression of bilR in E. coli conferred bilirubin-reducing capability, with urobilinogen detected via fluorescence (ex/em 490/520 nm) and LC-MS (m/z 591→343). Site-directed mutagenesis of conserved residues (e.g., Tyr196, Asn200) abolished activity, confirming their role in substrate binding [5] [7].

Enterohepatic Circulation Dynamics and Urobilinogen Oxidation

Approximately 40–50% of urobilinogen produced in the gut undergoes reabsorption via the hepatic portal vein. Enterocytes passively transport urobilinogen, which then binds weakly to albumin in plasma. The liver efficiently extracts portal urobilinogen and re-secretes it into bile (enterohepatic cycling), while residual systemic urobilinogen is excreted renally [1] [4] [8].

Urobilinogen oxidation occurs spontaneously upon air exposure:

  • Urinary urobilinogen(+)-Urobilin (yellow-orange pigment)
  • Fecal urobilinogenStercobilin (brown pigment)

(+)-Urobilin formation is non-enzymatic and involves dehydrogenation of urobilinogen’s central CH₂ group, forming a conjugated diene system responsible for its yellow color. Recent studies confirm urobilin binds albumin at distinct sites (H67, K240, E252) versus bilirubin, with a dissociation constant (Kd) of ~10⁻⁶ M. This binding enables systemic circulation but may competitively inhibit bilirubin-albumin interactions [6] [10].

Table 3: Enterohepatic Handling of Urobilinogen vs. Urobilin

Properties

CAS Number

6921-61-5

Product Name

(+)-Urobilin

IUPAC Name

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid

Molecular Formula

C33H42N4O6

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1

InChI Key

KDCCOOGTVSRCHX-PXQXBSAQSA-N

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Synonyms

Urobilin

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Isomeric SMILES

CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

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